molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9

Furo[3,2-c]pyridin-4-amine

Cat. No. B1344308
Key on ui cas rn: 33007-09-9
M. Wt: 134.14 g/mol
InChI Key: IWMQAUYDCYPLFK-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2.[Cu:12][Cl:13].[NH3:11]>>[c:2]1([NH2:11])[n:3][cH:4][cH:5][c:6]2[c:7]1[cH:8][cH:9][o:10]2

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Clc1nccc2occc12
Name
Cl[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N

Outcomes

Product
Name
Type
product
Smiles
Nc1nccc2occc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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